molecular formula C7H12FNO2 B13319353 {2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine

{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine

Cat. No.: B13319353
M. Wt: 161.17 g/mol
InChI Key: KMAIKLBJSZVNPO-UHFFFAOYSA-N
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Description

{2-Fluoro-5,8-dioxaspiro[34]octan-2-yl}methanamine is a chemical compound with the molecular formula C7H12FNO2 It is characterized by a spirocyclic structure containing a fluorine atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine atom and the amine group. One common synthetic route includes the cyclization of a suitable diol precursor under acidic conditions to form the spirocyclic ring. Subsequent fluorination and amination steps are carried out using reagents such as diethylaminosulfur trifluoride (DAST) for fluorination and ammonia or primary amines for amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine involves its interaction with specific molecular targets. The fluorine atom and amine group play crucial roles in binding to target proteins or enzymes, modulating their activity. The spirocyclic structure provides stability and specificity in these interactions, making it a valuable compound in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine is unique due to the presence of both a fluorine atom and an amine group within a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

(2-fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanamine

InChI

InChI=1S/C7H12FNO2/c8-6(5-9)3-7(4-6)10-1-2-11-7/h1-5,9H2

InChI Key

KMAIKLBJSZVNPO-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC(C2)(CN)F

Origin of Product

United States

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